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Compound of Interest

Compound Name: 5-Carbamoylmethyluridine

CAS No.: 29569-30-0

Cat. No.: B1230082

Get Quote

Abstract & Biological Significance[1]
5-carbamoylmethyluridine (ncm5U) is a critical wobble modification (position 34) found in

eukaryotic tRNAs (e.g., tRNA-Val, tRNA-Ser).[1][2] It plays a pivotal role in maintaining the

reading frame during translation and ensuring protein synthesis efficiency.[3] Deficiencies in

ncm5U formation, often linked to defects in the Elongator complex (Elp1-Elp6), are associated

with severe neurodegenerative disorders, including Familial Dysautonomia and potentially ALS.

For drug development professionals and structural biologists, accessing high-purity ncm5U-

modified RNA is essential for:

Biophysical Studies: Investigating codon-anticodon binding thermodynamics.

Therapeutic Screening: Developing small molecules that rescue tRNA modification defects.

mRNA Therapeutics: Exploring "wobble" modifications to modulate translation kinetics in

synthetic mRNA.
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This guide details the solid-phase synthesis of ncm5U-RNA. Crucially, it addresses the specific

chemical challenge of generating the primary amide functionality without side reactions.

Chemical Strategy: The "Precursor Conversion"
Method
The Challenge
Direct synthesis using an ncm5U phosphoramidite is possible but chemically risky due to the

poor solubility of the primary amide and its potential to dehydrate to a nitrile under standard

coupling conditions.

The Solution: Post-Synthetic Ammonolysis
The most robust industrial method utilizes 5-methoxycarbonylmethyluridine (mcm5U) as a

precursor. The methyl ester of mcm5U is stable during phosphoramidite coupling. During the

deprotection step, the use of ammonium hydroxide converts the ester in situ to the desired

primary amide (ncm5U).

Critical Warning (The "AMA Trap"): Standard RNA deprotection often uses AMA (1:1

Ammonium hydroxide / 40% Methylamine) to speed up the process. Do NOT use AMA for

ncm5U synthesis. Methylamine is a stronger nucleophile than ammonia and will convert the

mcm5U precursor into mnm5U (5-methylcarbamoylmethyluridine), a distinct modification with

different biological properties.

Mechanism of Action[4][5]

Solid Phase (On-Column)

Deprotection Reagent Final Product

mcm5U Precursor
(-CH2-CO-OMe)

NH4OH (aq)
(Ammonia)Recommended

AMA
(Methylamine + Ammonia)

AVOID

ncm5U (Target)
(-CH2-CO-NH2)

Ammonolysis
(Ester -> Amide)

mnm5U (Impurity)
(-CH2-CO-NH-Me)

Aminolysis
(Side Reaction)
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Figure 1: The chemical divergence during deprotection. Using AMA leads to the methylated

impurity (mnm5U), whereas NH4OH yields the target ncm5U.

Materials & Reagents
Component Specification Purpose

Precursor Amidite

5-

methoxycarbonylmethyluridine

(mcm5U) Phosphoramidite

Precursor for ncm5U

generation.

Standard Amidites
2'-O-TBDMS or 2'-O-TOM

protected A, C, G, U
Backbone synthesis.

Solid Support CPG (1000 Å) or Polystyrene
1000 Å preferred for tRNA

lengths (>70 mer).

Activator
5-Ethylthio-1H-tetrazole (ETT)

or BTT

Higher acidity activators

improve coupling of modified

bases.

Oxidizer
0.02 M Iodine in

THF/Pyridine/H2O
Standard oxidation.[4]

Deprotection Reagent
28-30% Ammonium Hydroxide

(NH4OH)

CRITICAL: Reagent grade,

fresh. NO Methylamine.

2'-OH Deprotection
TEA·3HF (Triethylamine

trihydrofluoride)

Removal of silyl protecting

groups.

Protocol: Solid-Phase Synthesis Cycle
Step 1: Synthesizer Setup

Dilution: Dissolve the mcm5U phosphoramidite in anhydrous Acetonitrile (ACN) to a

concentration of 0.1 M.

Note: Modified amidites often have higher viscosity; ensure complete dissolution.
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Drying: Ensure molecular sieves (3Å) are present in the amidite bottle to maintain <30 ppm

water content.

Step 2: Automated Coupling Cycle
Modify the standard RNA coupling protocol for the mcm5U position only:

Step Standard RNA mcm5U Modification Rationale

Deblock 3% TCA in DCM 3% TCA in DCM Standard detritylation.

Coupling 4 - 6 minutes 10 - 12 minutes

Steric bulk of the C5-

side chain requires

longer diffusion time.

Capping
Ac2O / N-

Methylimidazole

Ac2O / N-

Methylimidazole

Blocks unreacted 5'-

OH.

Oxidation 0.02 M Iodine 0.02 M Iodine
Standard P(III) to P(V)

conversion.[4]

Protocol: Deprotection & Conversion (The Critical
Phase)
This step performs three functions simultaneously:

Cleavage from the solid support.

Removal of base protecting groups (Ac, Bz, iBu).

Conversion of mcm5U (ester) to ncm5U (amide).

Step-by-Step Procedure
Transfer: Transfer the CPG beads from the column to a screw-cap glass vial.

Reagent Addition: Add 1.5 mL of fresh 28-30% Ammonium Hydroxide (NH4OH).
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Optional: Add ethanol (3:1 NH4OH:EtOH) to suppress benzamide formation if using

Benzoyl-protected Adenosine, though pure NH4OH is preferred for the ester conversion

kinetics.

Incubation:

Temperature: 55°C.

Time: 16 - 18 hours.

Note: Room temperature incubation is possible but requires 48+ hours. The heat drives

the ammonolysis of the methyl ester to the amide efficiently.

Cooling: Cool the vial on ice before opening to prevent ammonia gas release.

Evaporation: Evaporate to dryness using a SpeedVac. Do not apply heat >40°C during

evaporation to prevent hydrolytic degradation.

2'-OH Silyl Deprotection
Resuspend the pellet in 100 µL DMSO.

Add 125 µL TEA·3HF.

Incubate at 65°C for 2.5 hours.

Precipitate with 3M Sodium Acetate and Ethanol (standard RNA precipitation).

Workflow Visualization
Figure 2: Complete workflow for ncm5U RNA synthesis. Note the specific requirement for

NH4OH during the cleavage step.

Quality Control & Troubleshooting
Analytical HPLC

Column: Anion Exchange (Dionex DNAPac) or RP-IP (C18 with TEAA).
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Observation: ncm5U is more polar than mcm5U. If the conversion is incomplete, you will see

a peak eluting later (more hydrophobic ester) than the target on a Reverse Phase column.

Mass Spectrometry (ESI-MS)
Verify the mass shift.

mcm5U (Precursor): Mass of U + 72.06 Da (C3H4O2)

ncm5U (Target): Mass of U + 57.05 Da (C2H3NO)

Delta: The target should be 15.01 Da lighter than the precursor if conversion is successful.

Impurity Check: If you see Mass + 14 Da relative to target, you likely have mnm5U

(methylamine contamination).

Troubleshooting Table
Issue Probable Cause Corrective Action

Incomplete Coupling
Steric hindrance of

modification.

Increase coupling time to 12

mins; Use ETT activator (0.25

M).

Presence of Methyl-amide

(+14 Da)

Contamination with

Methylamine (AMA).

Discard AMA. Use fresh,

reagent-grade Ammonium

Hydroxide only.

Incomplete Conversion (Ester

peak remains)

Deprotection time too short or

temp too low.

Ensure 55°C for full 16 hours.

Do not shorten this step.

Degradation/Hydrolysis
Heat during evaporation or old

reagents.

Evaporate at RT; Ensure

anhydrous conditions during

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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